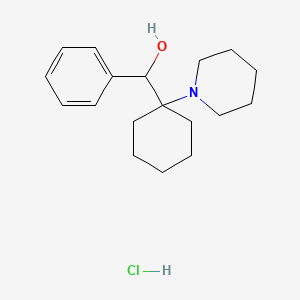![molecular formula C10H13NO4S B14339676 1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene CAS No. 105412-24-6](/img/structure/B14339676.png)
1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene is an organic compound characterized by the presence of a nitro group attached to a benzene ring, along with a methanesulfinyl group linked through a propoxy chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, along with specific solvents to facilitate the desired transformations .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis while maintaining safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene has found applications in several areas of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the methanesulfinyl group may interact with nucleophiles. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
1-[3-(Methanesulfonyl)propoxy]-4-nitrobenzene: Similar structure but with a sulfone group instead of a sulfoxide.
1-[3-(Methanesulfinyl)propoxy]-4-aminobenzene: Similar structure but with an amine group instead of a nitro group.
Uniqueness: The presence of both a nitro and a methanesulfinyl group allows for diverse chemical transformations and interactions .
Propriétés
Numéro CAS |
105412-24-6 |
|---|---|
Formule moléculaire |
C10H13NO4S |
Poids moléculaire |
243.28 g/mol |
Nom IUPAC |
1-(3-methylsulfinylpropoxy)-4-nitrobenzene |
InChI |
InChI=1S/C10H13NO4S/c1-16(14)8-2-7-15-10-5-3-9(4-6-10)11(12)13/h3-6H,2,7-8H2,1H3 |
Clé InChI |
GGPZVXSSVPXUQG-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)CCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


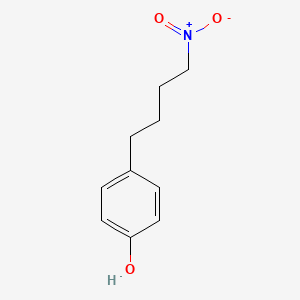
![1-Butanoyl-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14339599.png)

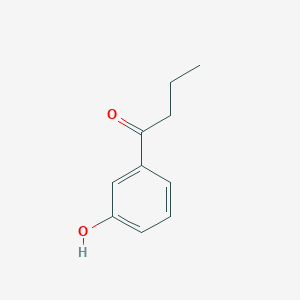
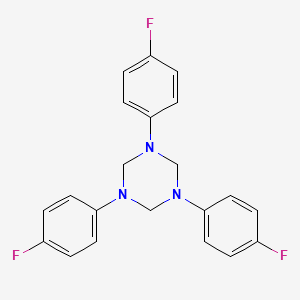
![1-Azabicyclo[3.2.1]octane-7-carboxamide](/img/structure/B14339620.png)
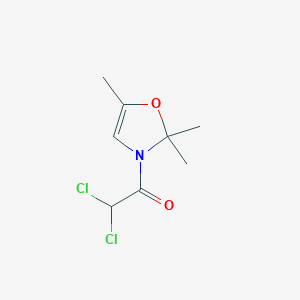
![3-[(4-Phenylpiperidin-1-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14339648.png)

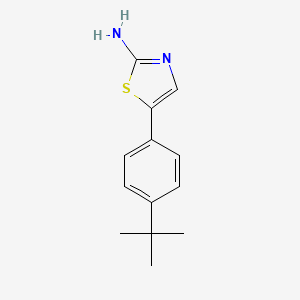
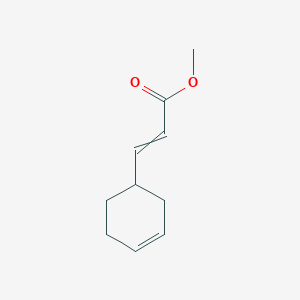
![Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]-](/img/structure/B14339660.png)

